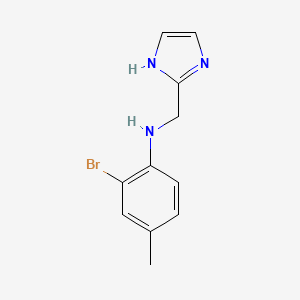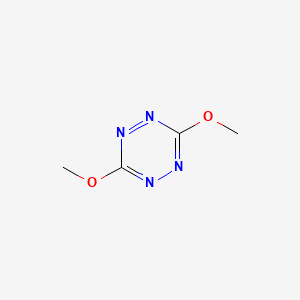![molecular formula C14H7FeO2 B12087610 Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
Ferrocene, [1-(acetyloxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, [1-(acetyloxy)ethyl]-, is an organometallic compound that features a ferrocene core with an acetyloxyethyl substituent. This compound is part of the broader class of ferrocene derivatives, which are known for their stability, unique electronic properties, and versatility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ferrocene, [1-(acetyloxy)ethyl]-, typically involves the acetylation of ferrocene. One common method is the reaction of ferrocene with acetic anhydride in the presence of a catalyst such as phosphoric acid. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of ferrocene derivatives, including ferrocene, [1-(acetyloxy)ethyl]-, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ferrocene, [1-(acetyloxy)ethyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ferrocenium ion.
Reduction: Reduction reactions can revert the ferrocenium ion back to ferrocene.
Substitution: Electrophilic aromatic substitution reactions are common, where the acetyloxyethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and nitric acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Catalysts like aluminum chloride are used in Friedel-Crafts acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the ferrocenium ion, while substitution reactions can produce a variety of substituted ferrocene derivatives .
Scientific Research Applications
Ferrocene, [1-(acetyloxy)ethyl]-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ferrocene, [1-(acetyloxy)ethyl]-, involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator. This property is exploited in various applications, such as in electrocatalysis and bio-sensing .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound, known for its stability and versatility.
Acetylferrocene: A derivative with an acetyl group, used in similar applications.
Ferrocenium Ion: The oxidized form of ferrocene, used in redox chemistry.
Uniqueness
Ferrocene, [1-(acetyloxy)ethyl]-, is unique due to its specific substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over redox behavior and molecular interactions .
Properties
Molecular Formula |
C14H7FeO2 |
|---|---|
Molecular Weight |
263.05 g/mol |
InChI |
InChI=1S/C9H7O2.C5.Fe/c1-7(11-8(2)10)9-5-3-4-6-9;1-2-4-5-3-1;/h7H,1-2H3;;/q2*-1;+2 |
InChI Key |
WBTQOZWUWXMKJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C=C=C=[C-]1)OC(=O)C.[C-]1=C=C=C=[C]1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B12087533.png)






![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)



![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)
